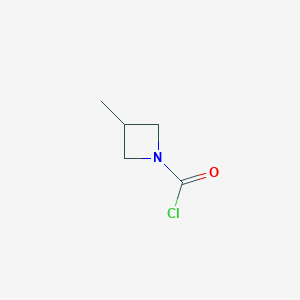

3-Methylazetidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

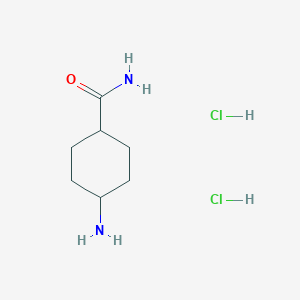

3-Methylazetidine-1-carbonyl chloride is a useful research compound. Its molecular formula is C5H8ClNO and its molecular weight is 133.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alkaline Hydrolysis and Solvation Effects

One of the applications of derivatives of 3-methylazetidine in scientific research is in the study of alkaline hydrolysis mechanisms. For example, the alkaline hydrolysis of N-methylazetidin-2-one has been investigated using semiempirical calculations. This research explored the reaction mechanism (BAC2) involving the nucleophilic attack of a hydroxyl ion on the carbonyl carbon, leading to the formation of a tetrahedral complex and subsequent cleavage of the C-N bond. The influence of the solvent in this process was analyzed, providing insights into the hydration effects in such reactions (Frau et al., 1998).

Synthesis of Novel Isomeric Analogs

Derivatives of 3-methylazetidine, such as 2-carboxy-4-methylazetidine, are utilized in the synthesis of novel isomeric analogs of amino acids like dl-proline. This has implications in the synthesis of abnormally high molecular weight polypeptides, offering new pathways for developing unique molecular structures. The synthesis involves steps like the reaction of α,β-dibromo carbonyl ester with benzylamine and subsequent hydrolysis (Soriano et al., 1980).

Structural Analysis and Crystallography

Research involving compounds structurally related to 3-methylazetidine-1-carbonyl chloride often extends to the realm of crystallography. For example, the study of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate provided insights into the crystal structure, disorder problems, and conformations of the hexahydropyrimidine six-membered rings (Moser et al., 2005).

Pharmaceutical Compound Building Blocks

Derivatives of 3-methylazetidine, such as 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, are important building blocks for pharmaceutical compounds. Synthetic routes towards these compounds include key steps like bromofluorination of alkenyl azides, reduction to amines, and cyclization, yielding fluorinated azaheterocycles (Piron et al., 2011).

Wirkmechanismus

Target of Action

Azetidines, a class of compounds to which 3-methylazetidine-1-carbonyl chloride belongs, have been reported to interact with various ion channels . These ion channels play crucial roles in the transmission of electrical signals in the nervous system .

Mode of Action

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions , potentially leading to interactions with their targets.

Eigenschaften

IUPAC Name |

3-methylazetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOLZMCYGQZJFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)

![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)

![[(Phenyldimethylsilyl)methyl] azide](/img/structure/B2418728.png)

![N-(4-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2418732.png)